2-(ethylthio)-5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazole
Description
2-(Ethylthio)-5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazole is a substituted imidazole derivative characterized by three distinct substituents:
- Position 1: o-Tolyl (2-methylphenyl) group, introducing steric bulk near the imidazole nitrogen.
- Position 2: Ethylthio (-S-C₂H₅) group, a moderately lipophilic sulfur-containing moiety.
Imidazole derivatives are pivotal in medicinal chemistry due to their versatile biological activity and role in drug design . This compound’s structural features suggest applications in targeting enzymes or receptors where hydrophobic interactions and electron donation are critical.
Properties
IUPAC Name |
2-ethylsulfanyl-5-(4-methoxyphenyl)-1-(2-methylphenyl)imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-4-23-19-20-13-18(15-9-11-16(22-3)12-10-15)21(19)17-8-6-5-7-14(17)2/h5-13H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRQUQKONUFTNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N1C2=CC=CC=C2C)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylthio)-5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes or ketones with ethylthio and methoxyphenyl derivatives in the presence of a base. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(ethylthio)-5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Halogenated or alkylated aromatic derivatives.
Scientific Research Applications
Biological Activities
Imidazole derivatives, including 2-(ethylthio)-5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazole, have been studied for their potential in several biological applications:
- Anticancer Activity : Many imidazole derivatives exhibit potent anticancer properties. For instance, studies have shown that modifications in the imidazole structure can enhance antiproliferative activity against various cancer cell lines. The presence of methoxy and ethylthio groups in the structure may contribute to increased binding affinity to cancer-related targets.
- Anti-inflammatory Properties : Imidazoles have been investigated for their anti-inflammatory effects. Research indicates that certain derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process.
- Antimicrobial Effects : The antimicrobial potential of imidazole compounds has been documented, with various derivatives showing activity against bacterial and fungal strains.
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be analyzed through its structure-activity relationship. The following table summarizes key structural modifications and their corresponding biological activities:
| Structural Modification | Biological Activity | Reference |
|---|---|---|
| Ethylthio Group | Enhanced anticancer activity | |
| 4-Methoxyphenyl Substitution | Increased COX-2 inhibition | |
| o-Tolyl Group | Improved selectivity |
Case Studies
Several case studies highlight the applications of imidazole derivatives:
- Anticancer Activity : A study evaluated a series of imidazole analogues for their antiproliferative effects against human cancer cell lines. The results indicated that compounds with similar structural features to this compound exhibited IC50 values ranging from 0.4 to 3.8 nM, showcasing their potency against various cancer types .
- Anti-inflammatory Studies : In a comparative analysis of novel imidazole derivatives, it was found that compounds with methoxy substituents demonstrated significant anti-inflammatory effects comparable to established NSAIDs like diclofenac . This suggests that this compound could be a candidate for further development in anti-inflammatory therapies.
- Molecular Docking Studies : Molecular docking simulations have shown that the compound binds effectively to COX-2 receptors, with binding affinities indicating potential as a selective inhibitor . This aligns with its proposed application in treating inflammatory conditions.
Mechanism of Action
The mechanism of action of 2-(ethylthio)-5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the pathway involved. For example, it may inhibit enzyme activity by blocking the active site or alter receptor function by binding to allosteric sites.
Comparison with Similar Compounds
Comparison with Structurally Similar Imidazole Derivatives
2-(4-Fluorophenyl)-1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole
- Substituents :
- Position 1: 4-Methoxyphenyl (vs. o-tolyl in the target compound).
- Position 2: 4-Fluorophenyl (electron-withdrawing vs. ethylthio).
- Positions 4/5: Methyl groups (additional steric hindrance).
- Methyl groups at positions 4 and 5 increase steric bulk, which may limit binding to flat active sites (e.g., kinase ATP pockets).
- Applications : Optical materials due to fluorescence properties attributed to the 4-methoxyphenyl and fluorophenyl groups .
2-(Benzylsulfanyl)-5-(4-methoxyphenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole
- Substituents :
- Position 1: 4-(Trifluoromethoxy)phenyl (strongly electron-withdrawing vs. o-tolyl).
- Position 2: Benzylsulfanyl (-S-CH₂C₆H₅; bulkier than ethylthio).
- Key Differences :
- Synthesis : Likely involves Ullmann-type coupling for sulfur incorporation, similar to methods in .
2-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole
- Substituents :
- Position 2: 4-Methoxyphenyl (vs. ethylthio in the target).
- Position 5: Trifluoromethyl (-CF₃; electron-withdrawing vs. 4-methoxyphenyl).
- The -CF₃ group increases acidity (pKa ~5-6 for imidazole protons) compared to the target’s 4-methoxyphenyl.
- Physicochemical Properties : Higher topological polar surface area (37.9 Ų vs. ~70 Ų for the target) due to fewer substituents .
5-(4-Methoxyphenyl)-1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione
- Substituents :
- Position 1: 4-Methylphenyl (para-substituted vs. o-tolyl).
- Position 2: Thione (-C=S; tautomerizes with thiol form).
- Key Differences: Thione group enables hydrogen bonding, enhancing interactions with polar biological targets (e.g., metal ions in enzymes) .
Comparative Analysis Table
Biological Activity
2-(ethylthio)-5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazole is a synthetic compound belonging to the imidazole family, known for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by case studies and research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes or ketones with ethylthio and methoxyphenyl derivatives in the presence of a base. Reaction conditions often require controlled temperatures and solvents like ethanol or methanol to facilitate the process.
The biological activity of this compound is attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The ethylthio and methoxyphenyl groups enhance its binding affinity, while the imidazole ring facilitates hydrogen bonding and π-π interactions. This can lead to modulation of enzyme activity or receptor function, potentially resulting in significant biological effects.
Antitumor Activity
Research indicates that imidazole derivatives, including this compound, exhibit promising antitumor properties. A study reported that related compounds induced apoptosis in cancer cell lines by regulating proteins involved in the apoptotic pathway. Specifically, compounds demonstrated increased expression of Bax (pro-apoptotic) and decreased expression of Bcl-2 (anti-apoptotic), leading to enhanced cell death in tumor cells .
Table 1: Antitumor Activity Data
| Compound | Cell Line | IC50 (µM) | Apoptosis Rate (%) |
|---|---|---|---|
| 4f | HeLa | 3.24 | 68.2 |
| 4f | A549 | Not reported | Not reported |
| 4f | SGC-7901 | Not reported | Not reported |
Antimicrobial Activity
Imidazole derivatives are also recognized for their antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various pathogens, including bacteria like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related derivatives suggest significant antimicrobial potential .
Table 2: Antimicrobial Activity Data
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| 4a | Staphylococcus aureus | 0.22 |
| 5a | E. coli | 0.25 |
Case Studies
Several studies highlight the efficacy of imidazole derivatives in clinical settings:
- Antitumor Study : In a comparative analysis, compound 4f was found to be significantly more effective than traditional chemotherapeutic agents like 5-fluorouracil (5-FU) in inhibiting tumor cell growth while maintaining lower toxicity towards normal cells .
- Antimicrobial Evaluation : Another study evaluated various imidazole derivatives against common bacterial strains, confirming their potential as effective antimicrobial agents with low resistance rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
